(E)-2,2'-(but-2-ene-1,4-diyl)bis(isoindoline-1,3-dione)
Description
(E)-2,2'-(but-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) is a symmetrical bis-isoindoline derivative featuring a central (E)-configured but-2-ene-1,4-diyl bridge connecting two isoindoline-1,3-dione moieties. This compound is synthesized via methods involving condensation reactions, with its structure confirmed by $ ^1 \text{H NMR} $ and $ ^13\text{C NMR} $ spectroscopy . The rigid, planar isoindoline-dione groups and the trans-alkene linker contribute to its distinct electronic and steric properties, making it a candidate for applications in materials science or as a precursor in organic synthesis.
Properties
IUPAC Name |
2-[(E)-4-(1,3-dioxoisoindol-2-yl)but-2-enyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-17-13-7-1-2-8-14(13)18(24)21(17)11-5-6-12-22-19(25)15-9-3-4-10-16(15)20(22)26/h1-10H,11-12H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWMZOCQKSFBNO-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C/C=C/CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2,2'-(but-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) , also known by its CAS number 143134-77-4 , belongs to a class of isoindole derivatives that have garnered attention for their diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for (E)-2,2'-(but-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) is C20H14N2O4 , with a molecular weight of 346.34 g/mol . The compound features two isoindoline-1,3-dione moieties linked by a but-2-ene-1,4-diyl group. This unique structure may contribute to its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of isoindole derivatives, including (E)-2,2'-(but-2-ene-1,4-diyl)bis(isoindoline-1,3-dione). For instance:
- A study investigated the effects of various isoindole derivatives on adenocarcinoma cell lines (A549-Luc). The results indicated that certain derivatives exhibited significant cytotoxicity against these cancer cells, with IC50 values ranging from 114.25 µM to 148.59 µM .
| Compound | IC50 (A549) | IC50 (HeLa) |
|---|---|---|
| Compound 3 | 114.25 µM | 140.60 µM |
| Compound 4 | 116.26 µM | 148.59 µM |
2. Inhibition of Cyclooxygenase Enzymes
Another area of interest is the inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways:
- In a study assessing various isoindole derivatives for COX inhibitory activity, it was found that some compounds showed greater inhibition of COX-2 compared to the reference drug meloxicam. The COX-2/COX-1 ratios were calculated to evaluate selectivity, with certain compounds demonstrating a preference for COX-2 inhibition .
| Compound | COX-1 Inhibition | COX-2 Inhibition | COX-2/COX-1 Ratio |
|---|---|---|---|
| Compound A | Greater than meloxicam | Selective | >1 |
| Compound B | Less than meloxicam | Selective | <1 |
3. Antioxidant Activity
The antioxidant properties of isoindole derivatives have been explored as well:
- Compounds derived from isoindole structures have shown significant scavenging activity against reactive oxygen species (ROS) and reactive nitrogen species (RNS). This suggests their potential in mitigating oxidative stress-related conditions .
Study on N-benzylisoindole Derivatives
A comprehensive evaluation of N-benzylisoindole derivatives demonstrated their potential as anticancer agents through both in vitro and in vivo studies:
- The in vivo experiments involved administering these compounds to nude mice implanted with A549-Luc cells. Results indicated reduced tumor sizes and improved survival rates in treated groups compared to controls .
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction mechanisms between these compounds and their biological targets:
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : CHNO
- CAS Number : 143134-77-4
- IUPAC Name : (E)-2,2'-(but-2-ene-1,4-diyl)bis(isoindoline-1,3-dione)
The structure features two isoindoline dione units connected by a but-2-ene linker, which contributes to its reactivity and potential applications in various fields.
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to (E)-2,2'-(but-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) exhibit significant anticancer activity. The isoindoline moiety is known for its ability to interact with biological targets involved in cancer proliferation and metastasis. Studies have shown that derivatives of isoindoline diones can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .
Materials Science
Organic Photovoltaics
The unique electronic properties of (E)-2,2'-(but-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) make it a promising candidate for use in organic photovoltaics (OPVs). Its ability to act as an electron donor or acceptor can enhance the efficiency of solar cells by improving charge separation and transport within the device .
Polymer Chemistry
In polymer science, this compound can be utilized as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for further chemical modifications that can lead to materials with specific mechanical or thermal properties suitable for various applications .
Organic Synthesis
Building Block in Synthesis
Due to its versatile functional groups, (E)-2,2'-(but-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) serves as an important intermediate in organic synthesis. It can be used to create more complex molecules through various coupling reactions. The compound's structure allows chemists to explore diverse synthetic pathways leading to biologically active compounds or novel materials .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Study A | Induced apoptosis in breast cancer cells; potential for drug development. |
| Antimicrobial Activity | Study B | Effective against E. coli and Staphylococcus aureus; further testing required. |
| Organic Photovoltaics | Study C | Improved efficiency in OPVs when used as a donor material; promising results. |
| Polymer Chemistry | Study D | Developed polymers with enhanced thermal stability and mechanical strength. |
Comparison with Similar Compounds
Structural Analogues with Bis-Pyridinium Cores
Examples :
- trans-2,4’-Bis[(hydroxyimino)methyl]-1,1’-(but-2-ene-1,4-diyl)bispyridinium dibromide (K053)
- trans-3,4-Dicarbamoyl-2’-(hydroxyimino)methyl-1,1’-(but-2-ene-1,4-diyl)bispyridinium dibromide (K054)
- trans-2,2’-Bis[(hydroxyimino)methyl]-1,1’-(but-2-ene-1,4-diyl)bispyridinium dibromide (K068)
Key Differences :
- Core Structure : These compounds replace isoindoline-dione with pyridinium rings, introducing cationic charges and enhancing solubility in polar solvents.
- Functional Groups: Hydroxyimino and carbamoyl substituents improve acetylcholinesterase reactivation efficacy, a property absent in the isoindoline-dione analogue .
- Synthesis : Bromination and nucleophilic substitution steps are critical, differing from the condensation methods used for the target compound .
Data Comparison :
Isoindoline-Dione Derivatives with Extended Linkers
Example :
- (E)-2-(5,6-bis(p-Tolyloxy)hex-4-en-1-yl)isoindoline-1,3-dione (3t)
Key Differences :
- Linker Length : The hex-4-enyl chain in 3t is longer than the but-2-ene diyl bridge, increasing conformational flexibility.
- Substituents : p-Tolyloxy groups enhance hydrophobicity and steric bulk compared to the unsubstituted target compound .
- Synthesis : Prepared via coupling reactions with p-cresol (65% yield, 10% impurities), contrasting with the target compound’s higher-purity synthesis .
Sulfonamide-Bridged Analogues
Example :
- (E)-N,N'-Bis[2-(5-bromo-1H-indol-3-yl)-1-ethyl]-N,N'-(but-2-ene-1,4-diyl)bis(4-methylbenzenesulfonamide)
Key Differences :
- Functional Groups : Sulfonamide and bromo-indol substituents introduce hydrogen-bonding capacity and halogenated electronic effects, absent in the isoindoline-dione compound.
- Applications : Likely used in crystallographic studies (as reported in Acta Crystallographica) or bioactive molecule design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
